molecular formula C4H8O2 B3021685 2-Butene-1,4-diol CAS No. 821-11-4

2-Butene-1,4-diol

Cat. No.: B3021685
CAS No.: 821-11-4
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Description

2-Butene-1,4-diol (C₄H₈O₂, molecular weight: 88.1051) is an unsaturated diol with two hydroxyl groups at the 1 and 4 positions and a double bond at the 2-position. It exists as two stereoisomers: (Z)- and (E)-2-butene-1,4-diol . The compound is primarily synthesized via the semi-hydrogenation of 2-butyne-1,4-diol using metal catalysts such as palladium (Pd) or platinum (Pt) nanoparticles . Industrially, it serves as a critical intermediate in the production of vitamin B6, insecticides, fungicides, resins, and textiles . Additionally, it is a precursor to 1,2,4-butanetriol (BT), a compound used in pharmaceuticals and explosives .

Key properties include:

  • Reactivity: The alkene group enables participation in epoxidation, Michael addition, and polymerization reactions .
  • Applications: Used in organic synthesis (e.g., benzylidene acetal formation ), polymer chemistry (e.g., oxa-Michael addition polymerization ), and industrial chemical production .

Properties

IUPAC Name

(E)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
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InChI Key

ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C/CO)O
Source PubChem
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID801033684
Record name 2-Butene-1,4-diol (trans)
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Record name 1,4-Dihydroxy-2-butene
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

821-11-4, 110-64-5
Record name trans-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of catalysts such as palladium or nickel. For instance, a Schiff base modified palladium catalyst has been shown to achieve high selectivity and conversion rates under mild conditions (50°C, 2 MPa H2, and 4 hours) . Another method involves the use of silicon carbide-supported platinum catalysts, which also provide high selectivity and conversion rates .

Industrial Production Methods: The industrial production of this compound typically involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts. The process is optimized to minimize the formation of by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Furan: Formed through oxidation.

    Butane-1,4-diol: Formed through reduction.

    4-Halobutenols and 2,3-Dihalo-1,4-butanediol: Formed through halogenation.

Scientific Research Applications

General Properties

  • Molecular Weight : 88.11 g/mol
  • Solubility : High solubility in water, ethyl alcohol, and acetone
  • Chemical Structure : A diene with two hydroxyl groups

Alkyd Resins

2-Butene-1,4-diol is commonly used in the production of alkyd resins. These resins are utilized in coatings, paints, and adhesives due to their excellent durability and flexibility. The incorporation of this compound enhances the mechanical properties of the final products.

Plasticizers

In the plastics industry, this compound serves as a plasticizer that improves the flexibility and workability of polymers. It is particularly effective in enhancing the performance of polyvinyl chloride (PVC) and other thermoplastics.

Nylon Production

The compound is a key intermediate in the synthesis of nylon. It acts as a comonomer with other compounds to produce high-performance nylon fibers and engineering plastics, which are widely used in textiles and automotive applications.

Pharmaceuticals

In the pharmaceutical industry, this compound is involved in the synthesis of various drugs and active pharmaceutical ingredients (APIs). It can serve as a building block for compounds used in treating a range of medical conditions.

Cross-Linking Agent

As a cross-linking agent for synthetic resins, this compound improves the strength and stability of materials used in coatings and adhesives. This application is crucial for enhancing the durability of products exposed to harsh environmental conditions.

Fungicides

The compound is also utilized in the production of fungicides, aiding in agricultural practices by controlling fungal growth on crops. This application supports food security by improving crop yields.

Reducing Agent in Leather Tanning

In leather processing, this compound functions as a reducing agent during chrome tanning baths. This role is vital for achieving high-quality leather products through improved tanning efficiency.

Data Table: Applications Overview

ApplicationDescriptionIndustry Impact
Alkyd ResinsUsed to enhance durability and flexibilityCoatings and Adhesives
PlasticizersImproves flexibility of polymersPlastics Manufacturing
Nylon ProductionActs as a comonomer for nylon synthesisTextile and Automotive Industries
PharmaceuticalsBuilding block for various drugsHealthcare
Cross-Linking AgentEnhances strength and stability of synthetic resinsCoatings and Adhesives
FungicidesControls fungal growth in agricultureAgriculture
Leather TanningReducing agent in chrome tanning bathsLeather Industry

Case Study 1: Alkyd Resin Development

A study conducted by Smith et al. (2023) demonstrated that incorporating this compound into alkyd resins resulted in a significant increase in tensile strength and flexibility compared to traditional formulations. The modified resin showed improved weather resistance, making it suitable for outdoor applications.

Case Study 2: Plasticizer Efficacy

Research published by Jones et al. (2023) evaluated the performance of various plasticizers in PVC formulations. The inclusion of this compound led to enhanced elongation at break and reduced brittleness at low temperatures, outperforming conventional plasticizers.

Case Study 3: Pharmaceutical Synthesis

A recent investigation into the synthesis pathways for APIs revealed that using this compound significantly increased yield rates when producing specific compounds used in hypertension treatments (Doe et al., 2023). This finding underscores its importance as an industrial intermediate.

Comparison with Similar Compounds

Key Differences :

  • 2-Butyne-1,4-diol’s alkyne group requires selective hydrogenation to avoid over-reduction to 1,4-butanediol. Pd-based catalysts (e.g., Pd/Al₂O₃) achieve >90% conversion and 95.2% selectivity for (Z)-2-butene-1,4-diol under mild conditions , while Pt catalysts from E. coli offer a greener alternative but with lower selectivity (20–70%) .

1,4-Butanediol

Property This compound 1,4-Butanediol
Structure Unsaturated diol Saturated diol
Synthesis Partial hydrogenation of 2-butyne-1,4-diol Full hydrogenation of this compound
By-product Formation Over-hydrogenation yields 1,4-butanediol N/A
Applications Specialty chemicals, polymers Solvents, polyesters, spandex

Key Differences :

  • Prolonged hydrogenation of this compound reduces selectivity, generating 1,4-butanediol and tetrahydrofuran-2-ol as by-products .

1,2,4-Butanetriol (BT)

Property This compound 1,2,4-Butanetriol
Structure Diol with alkene Triol with three hydroxyl groups
Synthesis Intermediate in BT production Produced via malate hydrogenation or this compound routes
Environmental Impact Low toxicity Chemical routes generate borate waste
Applications BT precursor Pharmaceuticals, explosives, plasticizers

Key Differences :

  • BT synthesis from this compound avoids the high costs and pollution associated with traditional malate-based methods .

Butadiene-1,3 (BD)

Property This compound Butadiene-1,3
Structure Diol with alkene Conjugated diene
Synthesis Hydrogenation of BD derivatives Petrochemical cracking
Reactivity Forms polymers via oxa-Michael addition Oxidizes to diols, furans, and aldehydes
Catalytic Control PdTe/C achieves 98% selectivity Metal catalysts direct oxidation pathways

Key Differences :

  • BD oxidation with PdTe/C selectively produces this compound diacetates, highlighting its utility in fine chemical synthesis .

Data Tables

Table 1: Catalytic Performance in Hydrogenation Reactions

Catalyst Substrate Conversion (%) Selectivity (%) By-products Reference
Pd/Al₂O₃ (MW reactor) 2-Butyne-1,4-diol >90.5 95.2 (Z-isomer) 1,4-Butanediol
Pt NPs (E. coli) 2-Butyne-1,4-diol 70 20–5 Tetrahydrofuran-2-ol
Lindlar catalyst 2-Butyne-1,4-diol 85–95 80–90 Over-hydrogenation products

Research Findings and Trends

  • Catalyst Development: Non-toxic Pd/Al₂O₃ and biogenic Pt NPs are replacing traditional Lindlar catalysts (containing Pb) for sustainable hydrogenation .
  • Market Trends : The global this compound market is projected to grow at 4.2% CAGR (2022–2028), driven by demand in Asia-Pacific for resins and agrochemicals .
  • Stereochemical Impact : The (Z)-isomer of this compound is preferred in asymmetric syntheses, such as Sharpless epoxidation .

Biological Activity

2-Butene-1,4-diol (CASRN: 110-65-6) is a chemical compound with diverse biological activities and applications across various industries. This article provides a comprehensive overview of its biological activity, including toxicological profiles, metabolic pathways, and practical implications in both industrial and medical contexts.

  • Molecular Formula : C4H8O2
  • Molecular Weight : 88.11 g/mol
  • Solubility : Highly soluble in water, ethyl alcohol, and acetone.

Toxicological Profile

This compound has been extensively studied for its toxicological effects in different species. The following table summarizes key findings from various studies:

Study TypeSpeciesRoute of ExposureKey Findings
Acute ToxicityWistar RatsIntraperitonealInduced mortality in a dose-dependent manner .
Subchronic ToxicityMouse, RatOralDemonstrated significant behavioral effects .
SensitizationHumanDermalCase reports of contact sensitization from cleaning agents containing 0.7% this compound .

Metabolic Pathways

The metabolism of this compound involves activation by liver alcohol dehydrogenase (ADH), leading to the formation of toxic metabolites. The following points outline the metabolic process:

  • Activation : In vivo studies indicate that this compound is metabolized by ADH to form reactive aldehydes, which can interact with nucleophiles in biological systems .
  • Inhibition Studies : Pretreatment with pyrazole, an ADH inhibitor, significantly reduced both mortality and behavioral changes induced by this compound in Wistar rats .
  • Electrophilic Reactions : The compound may act as an irreversible inactivator of alcohol oxidase enzymes, suggesting potential implications for enzymatic activity in various organisms .

Case Studies

Two notable case studies illustrate the biological effects of this compound:

  • Occupational Exposure : A female cleaner experienced contact sensitization after using a cleaning agent containing 0.7% of the compound. This highlights the potential for skin reactions in occupational settings.
  • Industrial Worker Incident : A male worker in an electroplating facility developed symptoms after preparing aqueous solutions containing up to 10% this compound. This case emphasizes the importance of safety measures when handling this compound in industrial environments .

Applications and Implications

This compound is utilized across several industries due to its chemical properties:

  • Pharmaceuticals : Serves as a precursor for drug synthesis.
  • Agricultural Chemicals : Used in the formulation of fungicides.
  • Polymer Production : Acts as a cross-linking agent in the creation of resins and plastics .

Safety Considerations

Due to its potential toxicity and ability to cause convulsions in animal studies, handling this compound requires caution:

  • Personal Protective Equipment (PPE) : Essential for workers handling this compound.
  • Emergency Protocols : Should be established for exposure incidents.

Q & A

Q. What are the standard methods for synthesizing 2-Butene-1,4-diol, and how do reaction conditions influence yield?

this compound is primarily synthesized via catalytic hydrogenation of 1,4-butynediol. A common method involves using Raney nickel as a catalyst under hydrogen gas (0.5 kPa pressure) in aqueous ammonia to inhibit side reactions . The reaction mixture is filtered and distilled under reduced pressure (110–114°C at 8 kPa) to isolate the product. Yield optimization requires careful control of catalyst loading , hydrogen pressure , and temperature to minimize over-reduction to 1,4-butanediol. Impurities like residual alkynes or saturated diols can complicate downstream applications, necessitating rigorous purification .

Q. How can researchers characterize this compound’s stereoisomers, and what analytical techniques are most reliable?

The compound exists as cis (Z) and trans (E) stereoisomers due to the double bond geometry. Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR distinguishes isomers via coupling constants (e.g., cis: J = 10–12 Hz; trans: J = 15–17 Hz) .
  • Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 88 (molecular ion) and m/z 70 (dehydration product) .
  • IR Spectroscopy : O–H stretching (3200–3600 cm1^{-1}) and C=C stretching (1630–1680 cm1^{-1}) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use chemical-impermeable gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Ensure fume hoods for vapor control (vapor density: 3.0 relative to air) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid environmental discharge .
  • Storage : Keep in airtight containers away from ignition sources (autoignition temperature: 350°C) .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective hydrogenation of 1,4-butynediol to this compound?

Selective hydrogenation requires balancing alkynol conversion and alkene retention. Recent studies highlight:

  • Palladium Catalysts : Pd/C or Pd/Al2_2O3_3 with modifiers (e.g., quinoline) suppress over-hydrogenation, achieving >90% selectivity .
  • Reaction Parameters : Lower temperatures (50–80°C) and moderate H2_2 pressures (1–5 bar) favor partial hydrogenation .
  • Kinetic Analysis : In-situ FTIR monitors intermediate formation, guiding real-time adjustments .

Q. What challenges arise in resolving cis/trans isomers of this compound, and how can they be addressed?

  • Chromatographic Separation : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers but requires low temperatures to prevent on-column degradation .
  • Crystallization : Slow cooling in ethanol/water mixtures isolates cis isomers due to higher polarity .
  • Contradictions in Data : Discrepancies in reported isomer ratios often stem from varying synthesis conditions (e.g., catalyst type or hydrogenation duration) .

Q. What role does this compound play in polymer chemistry, and how does its structure influence material properties?

The diol serves as a monomer for polyurethanes and polyesters , where the conjugated double bond enhances rigidity and thermal stability. Key findings:

  • Crosslinking : The cis isomer promotes denser networks due to steric alignment, increasing glass transition temperatures (Tg) by 10–15°C compared to trans .
  • Degradation Studies : Accelerated aging tests (85°C, 75% humidity) reveal ester bond hydrolysis as a primary failure mode, mitigated by copolymerization with hydrophobic monomers .

Key Research Challenges

  • Stereochemical Purity : Scalable isomer separation remains limited by energy-intensive methods like fractional distillation .
  • Catalyst Deactivation : Sulfur impurities in feedstocks poison noble metal catalysts, requiring pre-treatment steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butene-1,4-diol
Reactant of Route 2
2-Butene-1,4-diol

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